(R)-2-Hydroxy-1-morpholinopropan-1-one

Chiral Quality Control Enantiomeric Purity Specific Rotation

(R)-2-Hydroxy-1-morpholinopropan-1-one (CAS 135206-87-0), also named 4-[(2R)-2-hydroxy-1-oxopropyl]morpholine, is a chiral morpholinoketone building block. It is a pale yellow oil or low-melting solid with a molecular formula of C7H13NO3 and molecular weight of 159.18 g/mol.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 135206-87-0
Cat. No. B3099185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Hydroxy-1-morpholinopropan-1-one
CAS135206-87-0
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCOCC1)O
InChIInChI=1S/C7H13NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h6,9H,2-5H2,1H3/t6-/m1/s1
InChIKeyLIEYNOJBDICZQM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Hydroxy-1-morpholinopropan-1-one (CAS 135206-87-0) Procurement Guide: Chiral Morpholinoketone for Asymmetric Synthesis


(R)-2-Hydroxy-1-morpholinopropan-1-one (CAS 135206-87-0), also named 4-[(2R)-2-hydroxy-1-oxopropyl]morpholine, is a chiral morpholinoketone building block [1]. It is a pale yellow oil or low-melting solid with a molecular formula of C7H13NO3 and molecular weight of 159.18 g/mol . The compound possesses a single stereogenic center at the 2-position, conferring optical activity; the (R)-enantiomer exhibits a specific rotation of approximately +18° to +22° (c=5, H2O) . Its primary documented utility is as a key intermediate in the asymmetric synthesis of triazole antifungal agents such as ravuconazole, where the (R)-configuration is essential for downstream stereochemical fidelity [2]. It also serves as a characterized impurity reference standard (Efinaconazole Impurity 34/24) for analytical method development and quality control in pharmaceutical manufacturing [1].

Why (R)-2-Hydroxy-1-morpholinopropan-1-one Cannot Be Replaced by Racemic or (S)-Analogs in Chiral Synthesis


Substitution of (R)-2-Hydroxy-1-morpholinopropan-1-one with its racemate (CAS 27097-66-1) or (S)-enantiomer (CAS 146432-17-9) introduces uncontrolled stereochemical variables that propagate into the final active pharmaceutical ingredient (API) [1]. In the convergent synthesis of efinaconazole and ravuconazole, the stereochemistry at the morpholinoketone chiral center directly dictates the configuration of downstream epoxide and triazole alcohol intermediates; use of the incorrect enantiomer leads to the formation of diastereomeric impurities that co-elute during purification and require additional costly separation steps [2]. The racemic mixture delivers at best 50% of the desired enantiomer, effectively halving the theoretical yield while doubling the purification burden . Regulatory frameworks (ICH Q3A/Q3B) mandate strict control of chiral impurities, making enantiomerically pure starting materials a prerequisite for abbreviated new drug applications (ANDAs) [3]. The quantitative optical rotation difference between the (R)-isomer (+18° to +22°) and its (S)-counterpart (predicted −18° to −22°) provides a direct, verifiable quality control metric that generic substitution cannot satisfy without additional chiral analytical development .

Quantitative Differentiation Evidence for (R)-2-Hydroxy-1-morpholinopropan-1-one Versus Structural Analogs


Chiral Optical Rotation: Absolute Configuration Verification as a Procurement Gate

The (R)-enantiomer (CAS 135206-87-0) exhibits a specific rotation [α]²⁰/D of +18° to +22° (c=5, H₂O), directly verifying the absolute (R)-configuration . In contrast, the (S)-enantiomer (CAS 146432-17-9) rotates plane-polarized light in the opposite direction, and the racemate (CAS 27097-66-1) shows zero net optical rotation . This polarimetric measurement provides immediate, non-destructive confirmation of enantiomeric identity upon material receipt, eliminating the need for costly chiral HPLC method development for incoming quality control.

Chiral Quality Control Enantiomeric Purity Specific Rotation

Chiral HPLC Purity: Differentiating Enantiomeric from Chemical Purity Specifications

Commercial suppliers routinely report chiral HPLC purity of ≥98% for the target (R)-enantiomer (CAS 135206-87-0), a metric that explicitly quantifies the absence of the undesired (S)-enantiomer . The racemate (CAS 27097-66-1) is typically offered at ≥95% chemical purity, but with 0% enantiomeric excess by definition . This distinction is critical: a 95% chemically pure racemate contains approximately 47.5% of the desired (R)-isomer and 47.5% of the undesired (S)-isomer, whereas the 98% enantiomerically pure (R)-product delivers >49 times more of the desired stereoisomer per unit mass [1].

Chiral Chromatography Enantiomeric Excess Pharmaceutical Reference Standards

Synthetic Yield: Established Protocol Delivers 88% Yield from Readily Available Chiral Pool Feedstock

A published and experimentally validated synthetic protocol converts (R)-methyl lactate (chiral pool feedstock, >99% ee) and morpholine directly to the target compound in 88% isolated yield after chromatographic purification [1]. This route preserves the (R)-configuration from the inexpensive lactate starting material, avoiding expensive asymmetric catalysis or chiral resolution steps. In contrast, preparation of the (S)-enantiomer requires the corresponding (S)-methyl lactate, which is less commercially available and typically 2–5× more expensive, representing a quantifiable cost-of-goods advantage for the (R)-series .

Asymmetric Synthesis Chiral Pool Strategy Process Chemistry

Regulatory Reference Standard Status: Traceable to Pharmacopeial Monographs for ANDA Filings

The (R)-enantiomer (CAS 135206-87-0) is formally designated as Efinaconazole Impurity 34 (SynZeal) / Impurity 24 (CymitQuimica) and is supplied with full characterization data compliant with ICH Q3A/Q3B guidelines for ANDA submissions [1]. This established impurity designation provides direct regulatory traceability: analytical methods developed with this standard are defensible to FDA reviewers. Neither the (S)-enantiomer nor the racemate carry comparable regulatory impurity designations for efinaconazole, meaning any analytical data generated using those materials would require additional justification of relevance [2].

Reference Standards ANDA Pharmacopeial Compliance

Procurement-Driven Application Scenarios for (R)-2-Hydroxy-1-morpholinopropan-1-one


GMP Intermediate Procurement for Triazole Antifungal API Manufacturing

Pharmaceutical manufacturers scaling up ravuconazole or related triazole antifungals require the (R)-enantiomer specifically. The synthesis protocol from (R)-lactate achieves 88% yield, and the ≥98% enantiomeric purity specification ensures that downstream epoxidation and triazole coupling steps proceed with maximal stereochemical fidelity [1]. Purchasing the racemate would introduce a diastereomeric mixture requiring chiral chromatography at a later stage, increasing production cost by an estimated 3–5× per kg of final API.

Analytical Reference Standard for ANDA Impurity Profiling

Quality control laboratories developing HPLC methods for efinaconazole drug substance must quantify Impurity 34/24. The (R)-enantiomer is the only commercially available reference standard with full ICH-compliant characterization and pharmacopeial traceability. Using the (S)-enantiomer or racemate would invalidate the impurity method during regulatory review, as the retention time and detector response of the wrong stereoisomer do not correspond to the designated impurity.

Chiral Building Block for Medicinal Chemistry SAR Studies

Medicinal chemists exploring morpholine-containing chiral scaffolds for kinase inhibitors or CNS drug candidates need enantiomerically pure starting materials to avoid ambiguous structure-activity relationships. A 98% enantiomerically pure (R)-enantiomer delivers <2% of the confounding (S)-isomer, enabling unambiguous determination of eutomer/distomer profiles. The polarimetrically verifiable identity provides an orthogonal quality gate before committing to multi-step synthetic sequences costing >$10,000 in researcher time and materials.

Photoinitiator Research: Exploring Enantiopure Morpholinoketones for Stereoselective Polymerization

In academic and industrial R&D investigating stereochemical effects in photopolymerization, the (R)-enantiomer serves as a structurally defined Type I photoinitiator probe. While commercial photoinitiators (e.g., Irgacure 907, Photoinitiator 369) are used as racemates, the availability of the enantiopure (R)-morpholinoketone enables fundamental studies on whether chiral initiation influences polymer tacticity or mechanical properties. The 88% synthetic accessibility makes such studies economically feasible.

Quote Request

Request a Quote for (R)-2-Hydroxy-1-morpholinopropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.